molecular formula C16H17N5O3 B6528787 N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide CAS No. 1019102-49-8

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B6528787
CAS No.: 1019102-49-8
M. Wt: 327.34 g/mol
InChI Key: OMYLHRVRLXEVFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a heterocyclic hybrid compound combining pyrazole, oxadiazole, and acetamide pharmacophores. Its structure features:

  • Oxadiazole core: A 1,3,4-oxadiazole ring, known for enhancing metabolic stability and electronic properties in bioactive molecules.
  • Acetamide substituent: A 4-methoxyphenyl group attached via a methylene bridge, which may influence lipophilicity and binding affinity.

This compound’s design leverages the bioactivity of pyrazole derivatives (e.g., antifungal, insecticidal properties) and the oxadiazole’s role in improving pharmacokinetic profiles . The 4-methoxyphenyl group could modulate solubility and target interactions, similar to substituents in related acetamide derivatives .

Properties

IUPAC Name

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-10-8-13(20-21(10)2)15-18-19-16(24-15)17-14(22)9-11-4-6-12(23-3)7-5-11/h4-8H,9H2,1-3H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYLHRVRLXEVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with key analogues from literature:

Compound Name Pyrazole/Oxadiazole Substituents Acetamide Substituent Molecular Weight (g/mol) Notable Features Reference
Target Compound 1,5-Dimethylpyrazole at oxadiazole-C5 4-Methoxyphenyl ~327* Enhanced lipophilicity; potential for hydrogen bonding via methoxy group
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide 1,5-Dimethyl-3-oxopyrazole Phenyl 329.38 Planar pyrazole conformation; R²²(10) hydrogen-bonding motifs in crystal packing
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) Oxadiazole-S-linked indole 5-Chloro-2-methylphenyl 428.5 LOX inhibition (IC₅₀ = 12.3 µM); moderate BChE inhibition
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide Oxadiazole-S-linked diphenylmethyl Pyrazinyl ~396† Synthesized via S-alkylation; regioselective reactivity
N-(4-Phenyl-thiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide Thiazole instead of pyrazole; oxadiazole-S-linked Pyridinyl ~424† Evaluated for acetylcholinesterase inhibition

*Estimated based on structural formula; †Calculated from molecular formula.

Key Observations :

  • Substituent Impact : The 4-methoxyphenyl group in the target compound may offer superior solubility compared to electron-withdrawing groups (e.g., nitro in 8v ) but lower than bulky hydrophobic substituents (e.g., diphenylmethyl in ).
  • Synthetic Routes : Most analogues, including the target compound, are synthesized via S-alkylation or carbodiimide-mediated coupling, suggesting scalable synthetic pathways .
Physicochemical Properties
  • Crystallinity : Pyrazole derivatives often exhibit defined crystal structures with hydrogen-bonding networks (e.g., R²²(10) motifs in ), which could aid in formulation stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.